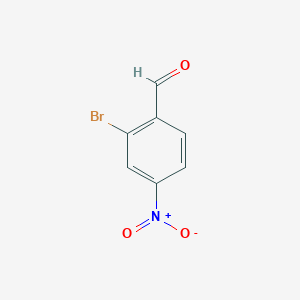

2-Bromo-4-nitrobenzaldehyde

Description

Overview of Halogenated Nitroaromatic Aldehydes in Organic Synthesis

Halogenated nitroaromatic aldehydes are a class of organic compounds characterized by the presence of one or more halogen atoms and a nitro group attached to an aromatic ring that also bears an aldehyde functional group. These compounds are of considerable interest in organic synthesis due to the diverse reactivity imparted by each functional group.

The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic substitution and influences the regioselectivity of electrophilic substitution reactions. It can also be readily reduced to an amino group, providing a pathway to various aniline (B41778) derivatives. researchgate.net The halogen atom, typically chlorine or bromine, serves as a good leaving group in nucleophilic aromatic substitution reactions and is a key handle for cross-coupling reactions, such as the Suzuki and Heck reactions. The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions like the Wittig and aldol (B89426) reactions.

The combination of these three functional groups on a single aromatic scaffold makes halogenated nitroaromatic aldehydes powerful synthons for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. smolecule.comlookchem.com The selective hydrogenation of the nitro group in the presence of a halogen is a particularly important transformation that allows for the synthesis of haloanilines, which are valuable intermediates. researchgate.net

Significance of 2-Bromo-4-nitrobenzaldehyde in Contemporary Chemical Science

This compound, with its specific substitution pattern, holds a prominent place in modern chemical research. The bromine at the 2-position and the nitro group at the 4-position create a unique electronic environment within the molecule. This arrangement influences the reactivity of the aldehyde group and the susceptibility of the aromatic ring to various transformations.

The compound is a crucial starting material for the synthesis of a variety of heterocyclic compounds, including quinazolines, benzodiazepines, and isoquinolines, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netuchile.clrsc.org For instance, derivatives of this compound have been investigated for their potential as antibacterial and anticancer agents. nih.gov

Furthermore, its utility extends to the synthesis of biaryl compounds and other cyclic structures through various coupling reactions. smolecule.com The ability to selectively manipulate the bromo, nitro, and aldehyde functionalities allows for the strategic construction of complex molecular architectures. In materials science, this compound and its derivatives find use in the production of dyes, pigments, and specialty polymers. lookchem.com

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical properties and synthetic applications of this compound. The primary objectives are to:

Detail the key physical and chemical properties of the compound.

Explore its role as a precursor in the synthesis of important heterocyclic systems, including quinazolines, benzodiazepines, isoquinolines, and spirocyclic compounds.

Present detailed research findings and synthetic methodologies.

Provide a consolidated list of all chemical compounds mentioned within the text for easy reference.

This research outline will focus exclusively on the academic and research applications of this compound, providing a scientifically rigorous and informative resource for chemists and researchers.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5274-71-5 | nih.gov |

| Molecular Formula | C₇H₄BrNO₃ | nih.gov |

| Molecular Weight | 230.02 g/mol | nih.gov |

| Melting Point | 81-82 °C | lookchem.com |

| Boiling Point | 553.5 °C at 760 mmHg | lookchem.com |

| Density | 1.5 g/cm³ | lookchem.com |

| Flash Point | 288.5 °C | lookchem.com |

| Appearance | Pale yellow solid | lookchem.com |

| Storage Temperature | 2-8°C under inert gas | lookchem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDLLBUNDADXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508023 | |

| Record name | 2-Bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-71-5 | |

| Record name | 2-Bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Nitrobenzaldehyde

Electrophilic Aromatic Substitution Mechanisms for Bromination

In this pathway, a bromine cation (Br⁺) or a polarized bromine molecule acts as the electrophile. The nitro group (-NO₂) at the para position is a strong electron-withdrawing group and a meta-director. The aldehyde group is also meta-directing. uoanbar.edu.iq Therefore, the incoming bromine atom is directed to the position meta to both the nitro and aldehyde groups, which corresponds to the 2-position on the benzaldehyde (B42025) ring.

Influence of Brominating Agents and Catalysts

Various brominating agents can be employed for this reaction, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). smolecule.com The reaction is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond, making it more electrophilic. uoanbar.edu.iqsmolecule.com

The choice of brominating agent and catalyst, along with the solvent and temperature, can significantly impact the reaction's efficiency and selectivity. For instance, using NBS in concentrated sulfuric acid has been reported as an effective method for brominating deactivated aromatic compounds. sci-hub.se Another approach involves the use of sodium bromate (B103136) (NaBrO₃) in a strong acid, which generates the active brominating species in situ. acs.org Research has shown that regioselective bromination of 2-nitrobenzaldehyde (B1664092) using NBS can yield 4-bromo-2-nitrobenzaldehyde (B1297750), though it may also produce a mixture of isomeric mono- and dibrominated products. sci-hub.seresearchgate.net

Interactive Data Table: Comparison of Synthetic Methods

| Synthetic Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Key Considerations |

| Nitration | 2-Bromobenzaldehyde | HNO₃, H₂SO₄ | Controlled temperature | ~29% for ortho-nitro products | Potential for isomeric by-products and over-nitration. smolecule.com |

| Bromination | 4-Nitrobenzaldehyde (B150856) | Br₂ or NBS, FeBr₃ | Varies with reagents | 60% (for bromination of 2-nitrobenzaldehyde) sci-hub.se | Directing groups favor the desired isomer. |

Oxidation of 2-Bromo-4-nitrotoluene (B188816)

Chromium(VI)-Mediated Oxidation Mechanisms

The oxidation of the methyl group on the toluene (B28343) ring is commonly achieved using a chromium(VI) reagent, such as chromium trioxide (CrO₃). chemicalbook.com The mechanism involves the chromium(VI) species acting as a powerful oxidant. In the presence of acetic anhydride (B1165640), the reaction does not stop at the aldehyde stage but proceeds to form a geminal diacetate (also known as a benzylidene diacetate). This intermediate is stable under the oxidizing conditions, effectively protecting the aldehyde functionality from being further oxidized to a carboxylic acid. semanticscholar.orgorgsyn.orgebi.ac.uk Subsequent acidic hydrolysis of this diacetate intermediate liberates the desired aldehyde. semanticscholar.orgchemicalbook.com

Role of Oxidizing Agents (e.g., CrO₃) and Co-reagents (e.g., Ac₂O, H₂SO₄)

In this synthetic approach, each reagent plays a crucial role. chemicalbook.com

Chromium(VI) oxide (CrO₃) : This is the primary oxidizing agent responsible for converting the methyl group. chemicalbook.com It is a strong oxidant necessary for attacking the relatively stable methyl group of the nitrotoluene derivative. masterjeeclasses.com

Acetic Anhydride (Ac₂O) : This co-reagent acts as a trapping agent. orgsyn.org As the methyl group is oxidized, the resulting intermediate is immediately acetylated, forming the stable 2-bromo-4-nitrobenzylidene diacetate. semanticscholar.org This prevents the newly formed aldehyde from undergoing further oxidation. orgsyn.orgebi.ac.uk Acetic anhydride and acetic acid also serve as the reaction solvent. chemicalbook.com

Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is used as a catalyst and to increase the oxidizing power of the system. chemicalbook.comorgsyn.org It also plays a role in the subsequent hydrolysis of the diacetate intermediate. chemicalbook.com

Strict temperature control, typically between 5-10°C, is essential during the addition of CrO₃ to prevent unwanted side reactions and potential runaway exothermic processes. chemicalbook.com

Multi-step Synthetic Sequences and Intermediate Derivatization (e.g., diacetate intermediate)

The oxidation of 2-bromo-4-nitrotoluene is a two-stage process involving the formation and subsequent hydrolysis of a diacetate intermediate. semanticscholar.orgchemicalbook.com

Stage 1: Oxidation to form the diacetate intermediate 2-Bromo-4-nitrotoluene is dissolved in a mixture of acetic acid and acetic anhydride. chemicalbook.com Concentrated sulfuric acid is added, and the mixture is cooled. chemicalbook.com Chromium(VI) oxide is then added in portions while maintaining a low temperature (5-10°C). chemicalbook.com After the reaction, the mixture is poured into ice water, and the solid diacetate intermediate is collected. chemicalbook.com

Stage 2: Hydrolysis of the diacetate intermediate The crude diacetate intermediate is heated at reflux in a mixture of ethanol (B145695), water, and concentrated sulfuric acid for about an hour. chemicalbook.com This acidic hydrolysis cleaves the acetate (B1210297) groups, yielding 2-bromo-4-nitrobenzaldehyde. semanticscholar.org The final product is then isolated through extraction and purified by column chromatography. chemicalbook.com This multi-step sequence, while effective, has reported yields around 9%. chemicalbook.com

Table 1: Reagents and Conditions for the Oxidation of 2-Bromo-4-nitrotoluene

| Step | Reagents | Solvent(s) | Temperature | Duration | Intermediate/Product |

|---|---|---|---|---|---|

| Oxidation | 2-Bromo-4-nitrotoluene, Chromium(VI) oxide, Sulfuric acid | Acetic acid, Acetic anhydride | 5-10°C | 1.5 h | 2-Bromo-4-nitrobenzylidene diacetate |

| Hydrolysis | Diacetate intermediate, Sulfuric acid | Ethanol, Water | Reflux | 1 h | This compound |

Data compiled from multiple sources. semanticscholar.orgchemicalbook.com

Alternative and Emerging Synthetic Routes

While chromium-based oxidation is a common method, its reliance on toxic heavy metals and production of significant waste has prompted the exploration of alternative synthetic pathways. google.com

Exploration of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more efficient, use less hazardous materials, and are more environmentally benign. researchgate.net In the context of this compound synthesis, this involves moving away from stoichiometric, toxic oxidants like chromium(VI).

One alternative approach involves the regioselective bromination of o-nitrotoluene followed by oxidation. semanticscholar.org The use of zeolites as catalysts in the bromination step can improve regioselectivity and reduce waste. semanticscholar.org

Another route involves the transformation of 4-bromo-2-nitroaniline (B116644) via a diazonium salt, which then reacts with formaldoxime (B1209246) in what is known as the Beech aldehyde synthesis. semanticscholar.orgorgsyn.orgresearchgate.net While this method avoids chromium, it can be a cumbersome procedure. semanticscholar.org

A more modern and efficient, though technically demanding, route involves the regioselective lithiation of 1,4-dibromo-2-nitrobenzene (B110544) at very low temperatures (-105°C), followed by reaction with dimethylformamide (DMF) to yield the aldehyde. researchgate.net This method is high-yielding (92%) and avoids many of the issues of other routes but requires specialized low-temperature equipment. researchgate.net

Biocatalysis, using enzymes or whole-cell systems, represents a frontier in green chemistry. researchgate.net While specific biocatalytic routes to this compound are not yet mainstream, the enzymatic oxidation of toluene derivatives to aldehydes is an area of active research. thieme-connect.de For example, enzymes like laccase can oxidize nitrotoluenes, suggesting a potential future for biocatalytic production. thieme-connect.de These methods operate under mild conditions and avoid the use of harsh organic solvents and toxic reagents. researchgate.net

Application of Continuous Flow Chemistry for Scalable Production

The adoption of continuous flow chemistry represents a significant advancement in the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.netresearchgate.net While specific, detailed reports on the dedicated continuous flow synthesis of this compound are not extensively published, the principles and demonstrated applications in related syntheses strongly support its potential for scalable production.

Flow chemistry is particularly advantageous for managing highly exothermic and potentially hazardous reactions, such as nitration, which is a key step in several routes to this compound. beilstein-journals.org Nitration of aromatic compounds is generally fast and releases significant heat; in a batch reactor, this requires careful temperature control, which becomes increasingly difficult at larger scales. beilstein-journals.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat exchange and precise temperature control, mitigating the risks of thermal runaways and improving the safety profile of the process. researchgate.netbeilstein-journals.org

Furthermore, flow systems can improve reaction selectivity and yield. For instance, in the nitration of benzaldehyde, a microreactor system was shown to be a safe and effective method. beilstein-journals.org Similarly, the industrial production of related isomers, such as (2-Bromo-4-nitrophenyl)methanol, has employed continuous flow reactors to achieve near-complete conversion in minutes, demonstrating the technology's capacity for rapid and efficient synthesis. The use of flow systems can also enable the use of hazardous reagents like bromine gas with greater control, reducing emissions and improving stoichiometric precision, which is crucial for scaling up to multi-kilogram batches.

The key benefits of applying continuous flow chemistry to the synthesis of this compound would include:

Enhanced Safety: Superior control over reaction temperature for hazardous steps like nitration. beilstein-journals.org

Improved Efficiency: Reduced reaction times and potential for higher yields due to precise control of parameters. researchgate.net

Scalability: Straightforward scaling from laboratory to industrial production while maintaining process control. researchgate.net

Process Intensification: Reduced solvent usage and improved energy efficiency contribute to a greener process.

Investigating Metal-Catalyzed Oxidations and Other Novel Methodologies

Research into the synthesis of this compound has explored various pathways beyond traditional nitration, including metal-involved oxidations and other novel multi-step procedures.

Metal-Catalyzed and Metal-Mediated Oxidations

More modern and environmentally friendly oxidation methods are being investigated for related compounds. For example, the use of hydrogen peroxide as a cheap and clean oxidant, catalyzed by an inorganic solid base, has been shown to be highly selective for the synthesis of o-nitrobenzaldehyde from o-nitrobenzyl alcohol. google.com This approach avoids the use of metal-organic complexes, improves reaction stability, and reduces costs and environmental impact. google.com Such catalytic systems could potentially be adapted for the oxidation of 2-Bromo-4-nitrobenzyl alcohol, which can be synthesized from p-nitrotoluene, offering a higher-yielding and greener alternative to the chromium-based oxidation.

Other Novel Methodologies

Several other innovative, albeit sometimes complex, synthetic routes have been developed:

The Beech Method: This synthesis starts from 4-bromo-2-nitroaniline, which undergoes diazotization and subsequent reaction with formaldoxime. semanticscholar.org While it avoids the use of highly toxic starting materials like o-nitrotoluene, the procedure can be cumbersome and may lead to the formation of undesired reduced by-products. semanticscholar.org

Regioselective Lithiation: A highly efficient route involves the reaction of 2,5-dibromo-1-nitrobenzene with phenyllithium (B1222949) at a very low temperature (–105°C). This leads to a highly selective bromine-lithium exchange, and the resulting organolithium intermediate reacts with dimethylformamide (DMF) to produce 4-bromo-2-nitrobenzaldehyde in a remarkable 92% yield. researchgate.net While the yield is excellent, the requirement for cryogenic temperatures and strictly anhydrous/anaerobic conditions can be a practical challenge for large-scale production. researchgate.net

Comparison of Synthetic Efficiencies, Environmental Impact, and Economic Viability

The choice of a synthetic route for this compound depends on a careful evaluation of its efficiency, environmental footprint, and economic feasibility. A comparison of the primary methods highlights the trade-offs inherent in each approach.

| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Advantages | Limitations |

| Nitration | 2-Bromobenzaldehyde | HNO₃, H₂SO₄ | ~29% (ortho-nitro) | Direct, uses common reagents. | Low yield, formation of side products, hazards of nitrating mixtures. |

| Oxidation of Toluene | 2-Bromo-4-nitrotoluene | Cr(VI) oxide, H₂SO₄ | 9% | Well-established procedure. chemicalbook.com | Very low yield, uses toxic chromium reagents, significant waste. chemicalbook.com |

| Oxidation of Alcohol | 2-Bromo-4-nitrobenzyl alcohol | Manganese dioxide (MnO₂) | 64-68% | Higher yield, uses milder oxidant. | Requires prior synthesis of the alcohol precursor. |

| Kröhnke Method | 4-Bromo-2-nitrotoluene | Pyridine (B92270), p-nitrosodimethylaniline | 55% (overall) | Good overall yield, versatile. mdpi.com | Multi-step, long reaction times for some steps. mdpi.com |

| Beech Method | 4-Bromo-2-nitroaniline | NaNO₂, HCl, Formaldoxime | 34% | Avoids toxic toluenes as starting materials. mdpi.comsemanticscholar.org | Cumbersome procedure, formation of by-products. semanticscholar.org |

| Lithiation | 2,5-Dibromo-1-nitrobenzene | Phenyllithium, DMF | 92% | Excellent yield, high regioselectivity. researchgate.net | Requires cryogenic temperatures (-105°C), strictly anhydrous/anaerobic conditions. researchgate.net |

Environmental Impact: The environmental impact varies significantly between methods. The oxidation of 2-bromo-4-nitrotoluene using chromium(VI) oxide is the most problematic from an environmental standpoint due to the generation of toxic heavy metal waste. Nitration reactions with mixed acids also pose hazards and require careful waste management. In contrast, methods that offer a greener profile are gaining interest. These include catalytic oxidations using cleaner oxidants like H₂O₂ and the potential application of continuous flow processing, which can minimize solvent use and improve energy efficiency. google.com Solvent-free approaches, which have been explored for similar aldehyde syntheses, also represent a significant step toward more sustainable chemistry. icm.edu.plbeilstein-journals.org

Economic Viability: The economic feasibility of each route is determined by a combination of factors including the cost and availability of starting materials, reagent costs, process complexity, equipment requirements, and waste disposal costs.

The lithiation route , despite its high yield, may incur significant capital and operational costs due to the need for specialized cryogenic equipment. researchgate.net

Multi-step syntheses like the Kröhnke and Beech methods increase process complexity and can accumulate costs, even if the starting materials are relatively inexpensive. mdpi.comsemanticscholar.org

Traditional methods like the oxidation of 2-bromo-4-nitrotoluene are economically challenged by very low yields and high waste treatment costs. chemicalbook.com

Ultimately, for industrial-scale production, a process like continuous flow synthesis, potentially adapted for a high-yield route like the oxidation of 2-bromo-4-nitrobenzyl alcohol, would likely offer the most favorable combination of scalability, safety, efficiency, and economic viability.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 4 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the carbon-hydrogen framework.

¹H NMR Spectral Analysis for Aromatic and Aldehyde Proton Environments

The aromatic region of the spectrum displays three distinct proton signals. A singlet is observed at 8.51 ppm, which corresponds to the proton at the C3 position, with a coupling constant of J=2.0 Hz. chemicalbook.com A doublet of doublets appears at 8.25 ppm (J=8.4, 2.1 Hz), assigned to the proton at the C5 position. chemicalbook.com Finally, a doublet at 8.06 ppm (J=8.6 Hz) is attributed to the proton at the C6 position. chemicalbook.com The coupling patterns and chemical shifts of these aromatic protons are consistent with the substitution pattern of the benzene (B151609) ring.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other. sdsu.edu In 2-bromo-4-nitrobenzaldehyde, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H5 and H6), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the unambiguous assignment of each protonated aromatic carbon by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity of the functional groups to the aromatic ring. For instance, the aldehyde proton could show a correlation to the C1 and C2 carbons, while the aromatic protons would show correlations to neighboring carbons, including the quaternary carbons.

While specific 2D NMR experimental data for this compound is not detailed in the provided search results, the application of these techniques is a standard procedure for the complete structural elucidation of such molecules. science.gove-bookshelf.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Carbonyl (C=O) and Nitro (NO₂) Functional Groups

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.

Carbonyl (C=O) Stretching : The C=O stretching vibration of the aldehyde group typically appears in the region of 1685-1710 cm⁻¹. vscht.cz For halogenated benzaldehydes, this band is often observed around 1700 cm⁻¹. niscpr.res.in The conjugation of the carbonyl group with the aromatic ring and the presence of the electron-withdrawing nitro group influence the exact position of this absorption.

Nitro (NO₂) Stretching : The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretch is typically found in the range of 1500-1560 cm⁻¹, while the symmetric stretch appears between 1300-1370 cm⁻¹. niscpr.res.in For substituted nitrobenzenes, the symmetric NO₂ stretch is often observed around 1345 ± 30 cm⁻¹. niscpr.res.in

Solvent Effects on IR Spectral Signatures

The infrared (IR) spectrum of this compound is influenced by the polarity of the solvent used for analysis. This phenomenon, known as solvatochromism, arises from the differential interaction of the solvent with the solute molecule. In the case of this compound, the polar aldehyde and nitro groups are particularly susceptible to solvent effects.

Studies on similar molecules, such as 2-bromo-4-chlorobenzaldehyde, have shown that the vibrational frequencies, especially the carbonyl (C=O) stretching mode, shift depending on the solvent environment. researchgate.net Theoretical calculations using Density Functional Theory (DFT) can model these interactions and predict the shifts in IR spectra. researchgate.net For benzaldehyde (B42025) derivatives, a shift in the C=O stretching frequency is commonly observed when moving between nonpolar and polar solvents. acs.org While specific data for this compound is not extensively published, the principles observed in related compounds suggest that polar solvents would lead to a shift in the characteristic IR peaks due to dipole-dipole interactions and potential hydrogen bonding with the aldehyde and nitro functionalities. researchgate.net

Table 1: Expected Solvent-Induced Shifts in IR Frequencies for this compound An interactive table would be placed here to show expected shifts in different solvents.

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift in Polar Solvents |

| Aldehyde (C=O) | ~1700 | Lower frequency (Red Shift) |

| Nitro (NO₂) asymm. | ~1520 | Lower frequency (Red Shift) |

| Nitro (NO₂) symm. | ~1350 | Slight Shift |

| C-Br Stretch | ~600-500 | Minimal Shift |

Mass Spectrometry (MS)

Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. The molecular weight of this compound is approximately 230.02 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted Key Ions in the Mass Spectrum of this compound An interactive table would be placed here to show predicted m/z values and their corresponding fragments.

| Ion | Predicted m/z | Description |

| [C₇H₄⁷⁹BrNO₃]⁺ | ~229 | Molecular Ion with ⁷⁹Br |

| [C₇H₄⁸¹BrNO₃]⁺ | ~231 | Molecular Ion with ⁸¹Br |

| [M-CHO]⁺ | ~200/202 | Loss of formyl radical |

| [M-NO₂]⁺ | ~183/185 | Loss of nitro group |

| [M-Br]⁺ | ~150 | Loss of bromine radical |

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of a compound's elemental formula. For this compound, the calculated exact mass is 228.93746 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition. This technique is a standard method for the confirmation of newly synthesized compounds and for purity assessment. chemsrc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the molecule's chromophores: the benzaldehyde system and the nitro group. The benzene ring itself has characteristic π → π* transitions. The conjugation of the aldehyde and the powerful electron-withdrawing nitro group extends the conjugated system and shifts the absorption maxima to longer wavelengths (a bathochromic shift).

Generally, nitroaromatic compounds exhibit strong absorption bands. researchgate.net For instance, a study on the reduction of nitrobenzaldehyde showed significant UV-Vis absorption that changes as the nitro group is reduced. researchgate.net The spectrum of this compound is expected to show distinct bands corresponding to the π → π* transitions of the substituted aromatic system and n → π* transitions associated with the carbonyl and nitro groups. The exact position and intensity of these bands are also influenced by the solvent environment.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can simulate the UV-Vis spectrum. nih.gov

For molecules with similar structural motifs, like other substituted benzaldehydes or nitroaromatics, TD-DFT calculations have been successfully employed to interpret experimental spectra. niscpr.res.inacs.org These calculations can identify the specific molecular orbitals involved in each electronic transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For this compound, a TD-DFT calculation would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to predict the λ(max) values and oscillator strengths of its electronic transitions, providing theoretical support for the experimentally observed UV-Vis spectrum. nih.gov

Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to examine the molecular characteristics of this compound. These theoretical studies offer insights that complement experimental data, aiding in the prediction of the molecule's behavior and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For this compound, DFT methods, such as B3LYP with basis sets like 6-31G* or higher, are employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). These calculations model the electron density to understand the effects of the bromo and nitro substituents on the benzaldehyde framework.

The electronic structure of the molecule is significantly shaped by its electron-withdrawing substituents. The nitro group, in particular, exerts a strong electron-withdrawing effect. DFT calculations provide a quantitative measure of these effects, revealing how they influence the distribution of electrons within the aromatic ring and the reactivity of the aldehyde functional group. Computational studies on similar substituted benzaldehydes have shown that electron-withdrawing groups can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: Representative Optimized Geometrical Parameters of Substituted Benzaldehydes from DFT Calculations

| Parameter | 2-nitrobenzaldehyde (B1664092) | 4-nitrobenzaldehyde (B150856) |

| C=O Bond Length (Å) | Data not available | Data not available |

| C-N Bond Length (Å) | Data not available | Data not available |

| Dihedral Angle (O=C-C=C) (°) | Data not available | Data not available |

| Dihedral Angle (C-C-N-O) (°) | Data not available | Data not available |

Conformational Analysis and Energy Minimization

This compound can exist in different spatial orientations, or conformations, due to the rotation around single bonds, particularly the C-C bond connecting the aldehyde group to the phenyl ring. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. worldscientificnews.comd-nb.info The accuracy of these predictions has been enhanced by accounting for the effects of different conformational isomers. d-nb.info For this compound, the chemical shift of the aldehyde proton is expected to appear around 10 ppm in the ¹H NMR spectrum.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net Characteristic peaks for this compound would include the C=O stretching vibration of the aldehyde group (around 1700 cm⁻¹) and the asymmetric stretching of the nitro group (around 1520 cm⁻¹). The calculated frequencies are often scaled to better match experimental values. nih.gov

Table 2: Predicted Spectroscopic Data for Substituted Benzaldehydes

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (Aldehyde Proton, ppm) | Data not available | ~10 |

| ¹³C NMR (Carbonyl Carbon, ppm) | Data not available | Data not available |

| IR (C=O stretch, cm⁻¹) | Data not available | ~1700 |

| IR (NO₂ asymmetric stretch, cm⁻¹) | Data not available | ~1520 |

Note: Specific predicted spectroscopic data for this compound was not available. The table includes experimentally referenced values.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the electrostatic potential on the surface of a molecule. uni-muenchen.de They are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deuni-halle.de In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. nih.govuni-halle.de For this compound, the oxygen atoms of the nitro and aldehyde groups would be expected to be electron-rich, while the hydrogen atoms of the aromatic ring would be electron-deficient. uni-halle.de

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. In this compound, the presence of the electron-withdrawing bromine and nitro groups would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 3: Frontier Molecular Orbital Energies of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| NP-H | Data not available | Data not available | 4.02 researchgate.net |

| NP-CH₃ | Data not available | Data not available | 3.94 researchgate.net |

| NP-NO₂ | Data not available | Data not available | 3.69 researchgate.net |

| NP-OCH₃ | Data not available | Data not available | 4.19 researchgate.net |

| NP-Cl | Data not available | Data not available | 4.10 researchgate.net |

Note: Data is for a series of N-(4-X-benzylidene)-4-nitroanilines (NP-X), where X is the substituent. This illustrates the effect of substituents on the HOMO-LUMO gap.

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. rsc.orgacs.org

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

A high electrophilicity index for this compound would be expected due to the presence of the electron-withdrawing groups, indicating its propensity to react with nucleophiles. tandfonline.com

Table 4: Calculated Quantum Chemical Reactivity Descriptors for a Related Thioxothiazolidinone Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.770 tandfonline.com |

| Electron Affinity (A) | 3.330 tandfonline.com |

| Electronegativity (χ) | 5.050 tandfonline.com |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | 0.291 tandfonline.com |

| Electrophilicity Index (ω) | 7.412 tandfonline.com |

Note: Data is for (Z)-5-(4-Nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one. This provides an example of the types of values obtained for these descriptors.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Nitrobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is a key reactive site in 2-bromo-4-nitrobenzaldehyde, participating in a variety of transformations to yield diverse molecular architectures.

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-bromo-4-nitrobenzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents. smolecule.commasterorganicchemistry.com

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The reaction with KMnO₄ is typically carried out in an alkaline medium, while CrO₃ is often used in an acidic environment. For instance, the oxidation of the related 2-bromo-4-nitrotoluene (B188816) to this compound can be achieved using chromium(VI) oxide in a mixture of acetic acid and acetic anhydride (B1165640), followed by hydrolysis. chemicalbook.com This highlights the utility of chromium-based oxidants in this chemical space.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Reference |

| Potassium permanganate (KMnO₄) | 2-Bromo-4-nitrobenzoic acid | smolecule.com |

| Chromium trioxide (CrO₃) | 2-Bromo-4-nitrobenzoic acid | smolecule.com |

| Chromic acid | Carboxylic acid | ncert.nic.in |

Reduction to Alcohols or Amines

The aldehyde and nitro functionalities of this compound can be selectively or simultaneously reduced. Catalytic hydrogenation, often employing a palladium catalyst, can reduce the nitro group to an amino group. smolecule.com Similarly, reducing agents like tin(II) chloride (SnCl₂) are effective for the reduction of the nitro group. smolecule.com

The aldehyde group can be reduced to a primary alcohol. For example, sodium borohydride (B1222165) can reduce the aldehyde to a primary alcohol, forming 2-bromo-4-nitrobenzyl alcohol. vulcanchem.com It is also possible to achieve the reduction of both the aldehyde and nitro groups to yield an amino alcohol.

Table 2: Reduction Reactions of this compound

| Reagent | Functionality Reduced | Product | Reference |

| Hydrogen gas (H₂) with Palladium catalyst | Nitro group | 2-Bromo-4-aminobenzaldehyde | smolecule.com |

| Tin(II) chloride (SnCl₂) | Nitro group | 2-Bromo-4-aminobenzaldehyde | smolecule.com |

| Sodium borohydride (NaBH₄) | Aldehyde group | 2-Bromo-4-nitrobenzyl alcohol | vulcanchem.com |

| Catalytic Hydrogenation (e.g., Pd/C) | Nitro group and potentially aldehyde | 2-Bromo-4-aminobenzyl alcohol | google.com |

Schiff Base Formation with Primary Amines

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain a C=N double bond (azomethine group). nih.gov This reaction is a cornerstone in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. nih.govresearchgate.net

The formation of Schiff bases is influenced by the electronic nature of both the aldehyde and the amine. icm.edu.pl The presence of the electron-withdrawing nitro group in this compound can enhance the electrophilicity of the aldehyde carbon, facilitating the nucleophilic attack by the primary amine. icm.edu.pl For example, the reaction of 4-nitrobenzaldehyde (B150856) with 5-chloro-2-aminobenzoic acid in hot ethanol (B145695) yields a Schiff base. nih.gov Similarly, Schiff bases have been synthesized from 4-nitrobenzaldehyde and other primary amines like o-toluidine (B26562) and 2-aminobenzenethiol. researchgate.neticm.edu.pl

Table 3: Examples of Schiff Base Formation

| Amine Reactant | Product Type | Reference |

| Primary amines | Schiff base (Imine) | nih.gov |

| o-Toluidine | Aromatic Schiff base | icm.edu.pl |

| 2-Aminobenzenethiol | Thiol-containing Schiff base | researchgate.net |

| 5-Chloro-2-aminobenzoic acid | Carboxylic acid-functionalized Schiff base | nih.gov |

Henry Reaction (Nitroaldol Reaction) for C-C Bond Formation

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane. scirp.orgacs.org this compound can serve as the aldehyde component in this reaction. The reaction is typically base-catalyzed and leads to the formation of β-nitro alcohols. scirp.org

For instance, the reaction of 4-nitrobenzaldehyde with nitromethane (B149229), catalyzed by a lipase (B570770) in a choline (B1196258) chloride-based deep eutectic solvent, has been reported. jmb.or.kr Furthermore, the Henry reaction of 4-bromo-2-nitrobenzaldehyde (B1297750) with nitromethane has been utilized in the synthesis of Tyrian purple, where the resulting β-nitro alcohol is a key intermediate. semanticscholar.org These β-nitro alcohols can be further transformed, for example, through dehydration to nitroolefins. semanticscholar.org

Table 4: Henry Reaction of Benzaldehyde (B42025) Derivatives

| Nitroalkane | Catalyst/Conditions | Product Type | Reference |

| Nitromethane | Base catalyst | β-Nitro alcohol | scirp.org |

| Nitromethane | Lipase in deep eutectic solvent | β-Nitro alcohol | jmb.or.kr |

| Bromonitromethane | Copper(II) acetate (B1210297) and amino pyridine (B92270) ligand | 2-Bromo-2-nitroalkan-1-ol | researchgate.net |

| Nitromethane | Sodium methoxide (B1231860) in methanol | β-Nitro alcohol | semanticscholar.org |

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is susceptible to displacement through nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for the derivatization of this compound. The presence of the strong electron-withdrawing nitro group, positioned para to the bromine atom, activates the aromatic ring towards nucleophilic attack. testbook.com This activation is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance. testbook.comlibretexts.org

A variety of nucleophiles can displace the bromide ion, including amines, thiols, and alkoxides. smolecule.comtestbook.com For example, the reaction of 2-bromo-3-nitrobenzaldehyde (B1282389) with sodium ethoxide results in a nucleophilic aromatic substitution product. testbook.com This type of reaction allows for the introduction of a wide range of functional groups onto the aromatic ring, providing access to a diverse array of substituted benzaldehyde derivatives. The rate of these reactions is often dependent on the nature of the leaving group, with fluoride (B91410) typically being the most reactive, followed by chloride, bromide, and iodide. masterorganicchemistry.com

Table 5: Nucleophilic Aromatic Substitution on Halogenated Nitroaromatics

| Nucleophile | Leaving Group | Product Type | Reference |

| Hydroxide ion (OH⁻) | Chloride | Phenol derivative | libretexts.org |

| Amines | Bromine | Amino-substituted derivative | smolecule.com |

| Thiols | Bromine | Thioether derivative | smolecule.com |

| Sodium ethoxide | Bromine | Ethoxy-substituted derivative | testbook.com |

| Nitrite ion (NO₂⁻) | Bromine/Chlorine | Nitro-substituted derivative | google.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Heck reaction)

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromo substituent at the 2-position provides a reactive site for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. smolecule.comoregonstate.edu In this reaction, an organoboron compound, such as a boronic acid or ester, is coupled with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position. The electron-deficient nature of the aromatic ring, due to the nitro group, can facilitate the oxidative addition step in the catalytic cycle. atomfair.com

A variety of palladium catalysts and reaction conditions have been employed for Suzuki-Miyaura couplings. nih.govmdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. For instance, palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂·dppf), are commonly used. mdpi.com The reaction is typically carried out in a solvent mixture, such as dioxane/water, in the presence of a base like potassium carbonate or sodium hydroxide. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 |

| PdCl₂·dppf | dppf | NaOH | Tetrahydrofuran | 120 (microwave) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF | 60 |

This table presents a selection of reported conditions for Suzuki-Miyaura coupling reactions and is not exhaustive. nih.govmdpi.combeilstein-journals.org

Heck Reaction:

The Heck reaction is another important palladium-catalyzed process that involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. In the context of this compound, the Heck reaction can be used to introduce alkenyl groups at the 2-position. For example, a one-pot allylboration–Heck reaction of this compound with allylboronic acid pinacol (B44631) ester has been developed for the synthesis of 3-methyleneindan-1-ols. acs.org This process demonstrates the utility of the Heck reaction in constructing more complex molecular scaffolds. acs.org

The reaction conditions for the Heck reaction also vary depending on the specific substrates and desired product. acs.orgwiley.comnih.govrsc.org Palladium catalysts, often in the form of Pd(OAc)₂ or palladium(II) complexes with specific ligands, are employed. beilstein-journals.orgwiley.com The choice of base and solvent is also crucial for the success of the reaction.

Formation of Organometallic Intermediates

The bromine atom in this compound can be utilized to form various organometallic intermediates. These intermediates can then undergo further reactions to create a diverse range of derivatives. A common strategy involves halogen-lithium exchange, where the bromine atom is replaced by a lithium atom upon treatment with an organolithium reagent like n-butyllithium. This generates a highly reactive aryllithium species that can then react with various electrophiles. For example, the reaction of 2,5-dibromo-1-nitrobenzene with phenyllithium (B1222949) has been shown to result in regioselective bromine-lithium exchange. researchgate.net

Reactivity of the Nitro Group

Reduction to Amino Group (e.g., catalytic hydrogenation, SnCl₂)

The nitro group can be readily reduced to an amino group, yielding 2-bromo-4-aminobenzaldehyde. This transformation is a key step in the synthesis of many more complex molecules, including pharmaceuticals and dyes. Several methods are available for this reduction, with catalytic hydrogenation and the use of reducing agents like tin(II) chloride (SnCl₂) being common choices. scispace.com

Catalytic Hydrogenation: This method typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). aablocks.com The reaction is often carried out in a solvent like ethanol. Care must be taken to control the reaction conditions to avoid over-reduction or dehalogenation.

Tin(II) Chloride (SnCl₂): The use of stannous chloride in the presence of an acid, such as hydrochloric acid, is a classic and effective method for the reduction of aromatic nitro groups. scispace.comorgsyn.orgresearchgate.net The reaction is typically carried out in a solvent like ethanol or a mixture of solvents. scispace.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions |

| H₂/Pd-C | Ethanol, room temperature |

| SnCl₂·2H₂O | THF-DMF, room temperature |

| Iron powder | Ultrasonic irradiation |

This table provides examples of common reagents and conditions for the reduction of nitro groups. scispace.comresearchgate.net

Influence of the Nitro Group on Ring Activation/Deactivation

The nitro group is a strong electron-withdrawing group, and its presence on the benzene (B151609) ring has a profound effect on the ring's reactivity towards electrophilic aromatic substitution. uobabylon.edu.iqlibretexts.orgmsu.edu The nitro group deactivates the aromatic ring, making it less susceptible to attack by electrophiles. uobabylon.edu.iqmsu.eduyoutube.com This deactivation is due to both an inductive effect, where the electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bonds, and a resonance effect, where the nitro group can withdraw electron density from the ring through resonance structures. libretexts.orgyoutube.com

The deactivating effect of the nitro group is particularly strong, decreasing the reactivity of the benzene ring towards electrophilic substitution by a factor of roughly a million compared to unsubstituted benzene. libretexts.orgmsu.edu This deactivation means that harsher reaction conditions are often required for electrophilic substitution reactions on nitro-substituted benzenes.

Multi-component Reactions and Tandem Processes Involving this compound

This compound can participate in multi-component reactions (MCRs) and tandem processes, which are efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. mdpi.comrsc.org These reactions are highly valued for their atom economy and ability to rapidly build molecular complexity.

For instance, 2-nitrobenzaldehydes have been used in MCRs to construct bis-spirocyclohexane skeletons. rsc.org While this specific example does not use the 2-bromo-4-nitro derivative, it highlights the potential of the nitrobenzaldehyde scaffold in such reactions. The aldehyde functionality is key to its participation in these complex transformations.

Tandem processes, where multiple reactions occur sequentially in a single pot, have also been developed using nitrobenzaldehydes. researchgate.net For example, a one-pot transition-metal-free tandem process has been reported for the synthesis of 1,4-benzodiazepine (B1214927) scaffolds, where 2-nitrobenzaldehyde (B1664092) was a viable, albeit lower-yielding, substrate. researchgate.net

Synthesis of Biaryl Compounds

This compound is a valuable starting material for the synthesis of biaryl compounds, which are molecules containing two directly linked aromatic rings. smolecule.com The Suzuki-Miyaura coupling, as discussed in section 4.2.2, is a primary method for achieving this transformation. smolecule.com The bromine atom at the 2-position serves as the handle for the cross-coupling reaction, allowing for the introduction of a second aryl group.

Another approach to biaryl synthesis is through a Diels-Alder reaction. oregonstate.edu While this method does not directly use this compound as a starting material, it demonstrates an alternative strategy for constructing highly substituted biaryl systems where a nitro group plays a key directing role in the cycloaddition. oregonstate.edu

Synthesis of Quinoline (B57606) Derivatives

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of heterocyclic compounds, most notably quinoline derivatives. Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of many pharmaceuticals. A prominent strategy for synthesizing quinolines from this compound is the Friedländer annulation, which involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl.

A significant challenge is that the starting material contains a nitro group, not an amine. To overcome this, a domino reaction sequence involving an in situ reduction of the nitro group followed by the Friedländer cyclization is employed. nih.gov This one-pot procedure is both efficient and atom-economical. The reaction is typically carried out using iron powder in acetic acid, which serves as both the reducing agent system and an acidic solvent to catalyze the subsequent condensation and cyclization steps. nih.gov

The general mechanism proceeds via the reduction of the 4-nitro group on the benzaldehyde to a 4-amino group. This intermediate, 2-bromo-4-aminobenzaldehyde, is not isolated but directly reacts with an active methylene (B1212753) compound, such as a ketone or β-ketoester. The process involves an initial aldol-type condensation followed by cyclization and dehydration (aromatization) to yield the substituted quinoline ring system. The presence of the bromine atom at what becomes the 8-position and the original nitro group's remnant as an amino group at the 6-position provides a highly functionalized quinoline scaffold, ready for further chemical modification.

Table 1: Domino Nitro Reduction-Friedländer Synthesis of a Quinoline Derivative

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| This compound | 2,4-Pentanedione | Fe powder, Glacial Acetic Acid (AcOH), Heat (95–110 °C) | 3-Acetyl-8-bromo-2-methyl-6-aminoquinoline | The reaction is a one-pot, domino sequence where the nitro group is first reduced to an amine, which then undergoes a Friedländer condensation with the dione. nih.gov |

Synthesis of Cyclic Compounds (e.g., cyclopentane (B165970), cyclohexane (B81311) derivatives)

This compound serves as a precursor for the synthesis of various fused cyclic compounds, particularly indan (B1671822) derivatives, which feature a cyclopentane ring fused to the benzene ring. These structures are important intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The synthetic routes typically leverage the reactivity of the aldehyde and the positions of the bromo and nitro substituents to construct the fused carbocyclic ring.

One common strategy involves the reduction of the aldehyde to an alcohol, followed by further transformations that lead to cyclization. For instance, the reduction of 6-nitroindan-1-one, a related cyclic ketone, with sodium borohydride yields 6-nitro-2,3-dihydro-1H-inden-1-ol, demonstrating a key step in functionalizing the pre-formed indan skeleton. The synthesis of the indan skeleton itself can be achieved from precursors derived from this compound, although multi-step sequences are often required. These syntheses highlight the utility of the compound in building complex, fused ring systems. nih.gov

Table 2: Synthesis of an Indan-based Cyclic Compound

| Starting Material | Reagents/Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 6-Nitroindan-1-one | Sodium Borohydride (NaBH₄), Methanol, 0–25°C | 6-Nitro-2,3-dihydro-1H-inden-1-ol | Ketone Reduction |

| 6-Nitro-2,3-dihydro-1H-inden-1-ol | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 6-Amino-2,3-dihydro-1H-inden-1-ol | Nitro Group Reduction |

Note: This table illustrates key transformations of a related indan-based cyclic compound, which is a key application area for derivatives of this compound. The synthesis of 6-nitroindan-1-one itself is a multi-step process.

Domino Allylboration–Heck Reaction for Indanol Synthesis

A sophisticated and highly efficient application of this compound is in the one-pot synthesis of 3-methyleneindan-1-ols via a domino allylboration–Heck reaction sequence. nih.gov This process constructs the fused cyclopentane ring and introduces two functional groups (a hydroxyl group and an exocyclic methylene group) in a single operation with high stereocontrol.

The reaction begins with the nucleophilic addition of an allylboron reagent, specifically allylboronic acid pinacol ester, to the aldehyde group of this compound. This allylboration step forms a homoallylic alcohol intermediate. Crucially, this intermediate is not isolated. Instead, under the influence of a palladium catalyst, it undergoes an intramolecular Heck reaction. The palladium catalyst inserts into the carbon-bromine bond, and the resulting organopalladium species coordinates with the alkene of the allyl group. A subsequent migratory insertion and β-hydride elimination sequence closes the five-membered ring and forms the exocyclic double bond, yielding the final indanol product. nih.gov

This reaction is particularly noteworthy for its efficiency. For electron-deficient substrates like this compound, the reaction proceeds in high yield, producing the corresponding indanol as the sole product. This contrasts with other domino processes, such as allylstannylation–Heck reactions, which fail for this substrate. nih.gov

Table 3: Domino Allylboration–Heck Reaction of this compound

| Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. Allylboronic acid pinacol ester 2. PdCl₂(PPh₃)₂, K₂CO₃, H₂O, 100 °C | 3-Methylene-5-nitroindan-1-ol | 83% | nih.gov |

Applications of 2 Bromo 4 Nitrobenzaldehyde in Advanced Materials and Medicinal Chemistry

Precursor in Pharmaceutical Synthesis and Drug Discovery

The utility of 2-bromo-4-nitrobenzaldehyde in the pharmaceutical industry is significant, where it functions as a key intermediate in the creation of novel drugs with a range of potential therapeutic applications. lookchem.com Its chemical structure allows for diverse modifications, facilitating the development of new pharmacologically active molecules.

Synthesis of Biologically Active Molecules

This compound is a versatile precursor for the synthesis of various biologically active molecules. Its reactivity, stemming from the aldehyde, bromo, and nitro groups, allows for its incorporation into complex molecular frameworks. smolecule.com For instance, it is used in the synthesis of quinoline (B57606) derivatives, a class of compounds known for their broad range of biological activities and applications in drug development. smolecule.com The reactive nature of the bromine atom and the electron-withdrawing nitro group, which activates the aldehyde, facilitates its use in various coupling reactions to form these heterocyclic structures. smolecule.com

Development of Anti-inflammatory Agents

Derivatives of this compound have been explored for their potential as anti-inflammatory agents. While direct studies on the anti-inflammatory properties of the compound itself are not extensively detailed, related nitro-substituted compounds have shown promise in this area. For example, certain imidazole (B134444) derivatives synthesized using nitrobenzaldehydes have exhibited significant anti-inflammatory activity. nih.gov Specifically, some synthesized imidazole analogues demonstrated potent anti-inflammatory effects, comparable to standard drugs like diclofenac (B195802) sodium, in preclinical models. nih.gov The development of novel quinazolinone-thiazine hybrids has also been pursued, with these compounds showing potential as anti-inflammatory agents through the inhibition of inflammatory pathways. tsijournals.com

Synthesis of Anticancer Drugs

In the field of oncology, this compound serves as a valuable intermediate in the synthesis of potential anticancer drugs. Its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, dibenzonaphthyridinones synthesized from substituted 2-nitrobenzaldehydes, including the bromo-nitro variant, have demonstrated moderate to good efficacy against cancer cells. Structure-activity relationship (SAR) studies have suggested that the presence of halogen substituents can enhance the biological activity of these compounds. Furthermore, the oxadiazole scaffold, which can be synthesized using bromo-nitrobenzaldehyde derivatives, is a key component in the design of anticancer drugs, including those that target poly(ADP-ribose)polymerase (PARP) in human breast cancer cells. bohrium.com

Targeting Specific Enzymes or Receptors (e.g., Cytochrome P450 inhibition)

This compound and its derivatives have been shown to interact with specific biological targets, including enzymes that are crucial in drug metabolism. smolecule.com Notably, it has been identified as an inhibitor of certain cytochrome P450 (CYP) enzymes, particularly CYP1A2. smolecule.comambeed.com The inhibition of CYP enzymes can have significant implications for drug metabolism and pharmacokinetics, as these enzymes are responsible for the breakdown of a vast number of therapeutic agents. nih.gov The ability of this compound to influence cellular pathways suggests its potential in therapeutic applications, especially in areas like cancer biology where signaling pathways are often altered. smolecule.com

Role in Drug Metabolism and Pharmacokinetics Studies

The interaction of this compound with cytochrome P450 enzymes underscores its relevance in drug metabolism and pharmacokinetic studies. smolecule.comsmolecule.com Its inhibitory effect on CYP1A2, for example, can alter the metabolic profile of other drugs, a key consideration in drug development and polypharmacy. smolecule.comambeed.com In silico ADME (absorption, distribution, metabolism, and excretion) studies on derivatives of similar nitrobenzaldehydes have been conducted to predict their pharmacokinetic properties, such as gastrointestinal absorption and blood-brain barrier permeability. researchgate.net These studies are crucial for optimizing the drug-like properties of new chemical entities and improving their therapeutic potential. researchgate.net

Intermediate in Agrochemical Development

Beyond pharmaceuticals, this compound is a crucial component in the agrochemical industry. lookchem.com It serves as an intermediate in the synthesis of pesticides and other crop protection agents. lookchem.com The application of this compound in agrochemical development contributes to the formulation of products aimed at enhancing agricultural productivity. lookchem.comechemi.com

Synthesis of Crop Protection Agents

This compound serves as a key intermediate in the agrochemical industry for the manufacture of pesticides and other agents designed for crop protection. lookchem.com The presence of the bromo and nitro functional groups on the aromatic ring makes it a valuable precursor for creating biologically active molecules. While specific commercial pesticides derived directly from this compound are not extensively detailed in public literature, its structural motifs are found in molecules developed for agrochemical purposes. echemi.com The transformation of intermediates like this compound is a fundamental step in producing active ingredients that help enhance agricultural productivity by protecting crops from pests. lookchem.comechemi.com

Development of Herbicides

In the development of herbicides, this compound functions as a foundational chemical building block. echemi.com The synthesis of effective herbicides often relies on the assembly of complex molecular structures, and intermediates containing halogen and nitro groups are common in this area of research. echemi.com These groups can influence the molecule's mode of action, environmental persistence, and selectivity. The utility of this compound in this context is tied to its role as a precursor, allowing for the introduction of its specific chemical framework into larger, more complex herbicidal compounds. lookchem.comechemi.com

Building Block in Materials Science

The reactivity of this compound makes it a valuable component in the synthesis of various materials, including colorants and advanced polymers.

Precursor for Dyes and Pigments

This compound is identified as a precursor for the synthesis of azo dyes and other colorants. lookchem.com The aldehyde and the activated aromatic ring can participate in various condensation and coupling reactions to produce chromophoric systems. A prominent example that illustrates the utility of this chemical scaffold is the synthesis of the historic pigment Tyrian purple, or 6,6'-dibromoindigo. This synthesis famously uses the isomer 4-Bromo-2-nitrobenzaldehyde (B1297750) , which undergoes a Baeyer-Drewson condensation reaction with acetone (B3395972) in the presence of a base to form the vibrant purple dye. google.comnih.gov The reaction highlights how the bromo-nitro-benzaldehyde structure is a key starting point for creating complex, stable pigments used in textiles and coatings. google.com

Synthesis of Polymers and Specialty Chemicals

In the realm of materials science, this compound is employed in the production of specialty chemicals, which can include polymers and coatings formulated for specific properties. The strong electron-accepting nature of the indigo (B80030) moiety, derived from precursors like bromo-nitro-benzaldehydes, makes it a valuable building block for advanced polymers. For instance, the isomer 4-Bromo-2-nitrobenzaldehyde is used to create 6,6'-dibromoindigo, which serves as an acceptor unit in the synthesis of donor-acceptor conjugated polymers. researchgate.net These polymers are investigated for applications in organic thin-film transistors (OTFTs) due to their favorable electronic properties, such as deep HOMO and LUMO energy levels. researchgate.net This demonstrates the potential of the bromo-nitro-benzaldehyde framework as a precursor for high-performance organic electronic materials.

Analytical Chemistry Applications

The functional groups within this compound and related compounds lend themselves to applications in analytical chemistry, particularly in derivatization techniques.

Derivatization for Analytical Detection and Quantification (e.g., HPLC methods)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected and quantified. Aldehydes are often derivatized to improve their detection by High-Performance Liquid Chromatography (HPLC). While direct and extensive use of this compound as a standard derivatizing agent is not widely documented, related compounds and principles are common.

For instance, reagents containing nitro groups, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are classic agents used to derivatize carbonyl compounds like aldehydes. sci-hub.se The resulting hydrazone derivatives absorb strongly in the UV-visible range, significantly enhancing detection sensitivity in HPLC-UV methods. sci-hub.se

Furthermore, the bromine atom present in the structure is particularly useful in mass spectrometry (MS) detection. A study exploring new derivatization reagents for biological organic acids developed 4-bromo-N-methylbenzylamine . nih.gov This reagent was chosen because the incorporated bromine atom creates a distinct and easily recognizable isotopic pattern in the mass spectrometer, facilitating clear identification of the derivatized analytes. sci-hub.senih.gov Although a separate study found that the isomer 4-bromo-2-nitrobenzaldehyde showed poor performance as a derivatization reagent for primary amines in MALDI-MS analysis, the principle of using bromine-containing molecules for MS-based detection remains a valuable strategy in analytical methods. nih.gov

Data Tables

Table 1: Summary of Applications for the this compound Scaffold

| Application Area | Specific Use | Product Examples/Class | Key Chemical Principle |

| Agrochemicals | Synthesis of Crop Protection Agents | Pesticides, Herbicides | Serves as a versatile intermediate and building block for complex, biologically active molecules. lookchem.comechemi.com |

| Materials Science | Precursor for Dyes and Pigments | Azo Dyes, Indigo Dyes (e.g., Tyrian Purple from isomer) | The bromo-nitro-benzaldehyde structure is a key starting material for condensation reactions that form chromophores. google.comnih.gov |

| Materials Science | Synthesis of Polymers | Donor-Acceptor Conjugated Polymers | The resulting indigo moiety acts as a strong electron acceptor, creating polymers suitable for organic electronics. researchgate.net |

| Analytical Chemistry | Derivatization for HPLC-MS | Reagents for Carboxylic Acids and Amines | The bromine atom provides a unique isotopic signature for mass spectrometry, while the nitro-aromatic system can act as a chromophore for UV detection. sci-hub.senih.gov |

Use as a Research Reagent in Academic and Industrial Settings

This compound is a highly versatile reagent valued in both academic and industrial research for its utility as a building block in organic synthesis. lookchem.comsmolecule.com Its specific arrangement of a bromine atom, a nitro group, and an aldehyde group on a benzene (B151609) ring allows it to participate in a wide array of chemical reactions, making it an essential intermediate for creating more complex molecules. The reactivity of its functional groups enables its use in developing compounds for medicinal chemistry, advanced materials, and other specialty chemicals. smolecule.com

The utility of this compound as a research reagent stems from the distinct reactivity of its three primary functional groups:

Aldehyde Group (-CHO): This group can be oxidized to form a carboxylic acid or participate in condensation reactions, such as the formation of Schiff bases. researchgate.net

Bromo Group (-Br): The bromine atom is a good leaving group in nucleophilic substitution reactions and is particularly useful in carbon-carbon bond-forming cross-coupling reactions, like the Suzuki coupling. smolecule.com

Nitro Group (-NO2): The electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule. smolecule.com It can also be readily reduced to an amino group (-NH2), providing a route to a different class of derivatives.

In research settings, this compound is a key starting material for multi-step syntheses. For instance, it is instrumental in the synthesis of various heterocyclic compounds, such as quinoline derivatives, which are a class of molecules with extensive biological activities relevant to drug discovery. smolecule.com The synthesis often involves leveraging the aldehyde and bromo functionalities to construct the quinoline ring system. smolecule.com

Furthermore, this compound is employed in the synthesis of biaryl compounds. smolecule.com These structures, which consist of two connected aromatic rings, are significant in materials science and medicinal chemistry. The synthesis can be achieved through reactions like the Wittig reaction followed by an elimination step. smolecule.com Its role extends to the creation of other cyclic structures, including cyclopentane (B165970) and cyclohexane (B81311) derivatives, through various cross-coupling reactions. smolecule.com

The table below summarizes key research applications and the types of compounds synthesized from this compound.

| Synthetic Application | Target Compound Class | Relevant Field(s) |

| Heterocyclic Synthesis | Quinoline Derivatives | Medicinal Chemistry, Pharmaceuticals smolecule.com |

| Cross-Coupling Reactions | Biaryl Compounds | Advanced Materials, Medicinal Chemistry smolecule.com |

| Cross-Coupling Reactions | Cyclopentane/Cyclohexane Derivatives | Material Science, Organic Chemistry smolecule.com |

| Intermediate Synthesis | Pharmaceuticals | Medicinal Chemistry lookchem.com |

| Intermediate Synthesis | Dyes and Pigments | Chemical Industry |

| Intermediate Synthesis | Polymers and Coatings | Materials Science |

Toxicological and Environmental Considerations

Waste Management and Green Chemistry Principles in Synthesis

The traditional synthesis of 2-Bromo-4-nitrobenzaldehyde often involves multi-step processes that can generate significant chemical waste and utilize hazardous reagents. A common laboratory-scale synthesis starts from 2-Bromo-1-methyl-4-nitrobenzene, which is oxidized using a mixture of peracetic acid, acetic anhydride (B1165640), and concentrated sulfuric acid, with chromium (VI) oxide added as the oxidizing agent. The reaction is typically quenched in a large volume of ice water, and the intermediate is then hydrolyzed using ethanol (B145695), water, and sulfuric acid. Purification often requires silica (B1680970) gel column chromatography with organic solvents.

From a waste management perspective, this synthesis route presents several challenges:

Heavy Metal Waste: The use of chromium (VI) oxide, a known carcinogen and environmental hazard, results in chromium-containing waste streams that require specialized and costly treatment and disposal.

Acidic Waste: The extensive use of concentrated sulfuric acid and peracetic acid generates large volumes of acidic aqueous waste, which must be neutralized before disposal.

Organic Solvent Waste: The use of acetic anhydride, ethanol, ethyl acetate (B1210297), and hexanes contributes to volatile organic compound (VOC) emissions and generates significant solvent waste that requires recovery or incineration.

Solid Waste: The use of silica gel for purification results in solid waste contaminated with organic compounds.